molecular formula C14H7F5N2OS B2881503 N-benzoyl-N'-(2,3,4,5,6-pentafluorophenyl)thiourea CAS No. 860609-73-0

N-benzoyl-N'-(2,3,4,5,6-pentafluorophenyl)thiourea

Cat. No. B2881503
CAS RN: 860609-73-0
M. Wt: 346.28
InChI Key: PLCPSTIBZHIIID-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is a compound that belongs to the class of organic compounds known as N-benzylbenzamides . It is a derivative of thiourea, which are nitrogen- and sulfur-containing compounds that display important pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea derivatives involves the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions . The chemical structure of thioureas was confirmed using FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry, and elemental analysis .

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactivity allows for various transformations, enabling chemists to create a diverse range of heterocyclic cores and other demanding scaffolds .

Pharmacological Research

In pharmacology, derivatives of this thiourea are evaluated for their potential as inhibitors of various enzymes, such as α-amylase and α-glucosidase, which are significant in the study of diabetes and other metabolic disorders. They also show promise in antibacterial and antioxidant studies .

Coordination Chemistry

Due to its multiple binding sites, 1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea is a flexible ligand for complexation with transition metals. This property is highly valued in coordination chemistry for the development of new metal complexes with potential applications in catalysis and materials science .

Material Sciences

The structural features of this compound make it suitable for applications in material sciences. It can be used in the synthesis of high molecular weight fluorinated aromatic polymers, which are important in the development of advanced materials with specific properties .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as derivatization reagents. For example, they can be employed in methods for the determination of primary amines in complex matrices like sewage sludge, which is crucial for environmental monitoring .

Biomedical Applications

Thiourea derivatives exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. Preliminary in vitro evaluations have indicated distinct cytotoxicity profiles against certain cancer cell lines, suggesting potential use in cancer research .

properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2OS/c15-7-8(16)10(18)12(11(19)9(7)17)20-14(23)21-13(22)6-4-2-1-3-5-6/h1-5H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPSTIBZHIIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-(2,3,4,5,6-pentafluorophenyl)thiourea

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